VEGFR-IN-7

Beschreibung

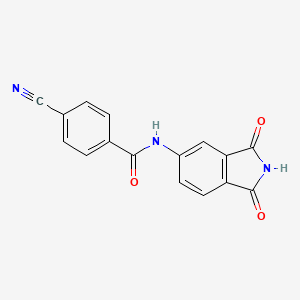

4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide is a synthetic benzamide derivative characterized by a cyano substituent at the para position of the benzoyl group and a 1,3-dioxoisoindolin-5-yl moiety as the amine substituent. Its molecular formula is C₁₇H₁₀N₃O₃, with a molecular weight of 313.28 g/mol (CAS: Not explicitly provided; referenced as "WAY-271146" in commercial databases) .

Eigenschaften

IUPAC Name |

4-cyano-N-(1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O3/c17-8-9-1-3-10(4-2-9)14(20)18-11-5-6-12-13(7-11)16(22)19-15(12)21/h1-7H,(H,18,20)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPVQIVKMRWZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of WAY-271146 involves the reaction of 4-cyanobenzoyl chloride with 5-amino-1,3-dioxoisoindoline under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of WAY-271146 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of automated reactors and advanced purification methods to ensure consistency and quality of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

WAY-271146 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können WAY-271146 in seine reduzierten Formen umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene oder Nukleophile werden in Substitutionsreaktionen eingesetzt.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate liefern, während die Reduktion reduzierte Formen von WAY-271146 erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von WAY-271146 beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung bindet an bestimmte Proteine oder Enzyme, moduliert deren Aktivität und führt zu verschiedenen biologischen Wirkungen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext ihrer Verwendung ab.

Wirkmechanismus

The mechanism of action of WAY-271146 involves its interaction with specific molecular targets and pathways. The compound binds to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

4-cyano-N-(2-oxoindolin-5-yl)benzamide (Compound 77)

- Structure : Features a 2-oxoindoline substituent instead of 1,3-dioxoisoindoline.

- Synthesis: Prepared via Procedure F (coupling of 4-cyanobenzoyl chloride with 5-amino-2-oxoindoline), yielding 84% purity .

- Analytical Data: ¹³C NMR (DMSO-d₆): Peaks at δ 169.0 (carbonyl), 147.6 (aromatic C-N), and 110.0 (cyano carbon) . HRMS: [M+H]⁺ observed at 321.0979 (calculated 321.0988) .

- Activity : Investigated as a narrow-spectrum TLK2 kinase inhibitor, with structural optimization guided by proteomics .

4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide

- Key Difference : The 1,3-dioxoisoindolinyl group introduces two adjacent carbonyl groups, increasing electron-withdrawing effects compared to 2-oxoindoline. This may enhance binding affinity to enzymes reliant on π-π stacking or hydrogen bonding .

Thiourea-Modified Benzamides

4-cyano-N-(phenylcarbamothioyl)benzamide (Compound 3)

- Structure : Replaces the isoindoline group with a phenylthiourea moiety.

- Synthesis: Derived from 4-cyanobenzoyl chloride and phenylthiourea precursors .

- Activity : Tested as a macrophage migratory inhibitor, showing moderate efficacy compared to dichloro- and nitro-substituted analogs .

- Structural Impact : The thiourea group introduces sulfur-based hydrogen bonding but reduces metabolic stability compared to isoindoline derivatives .

Fluorinated and Heterocyclic Analogs

4-cyano-N-(2-fluorophenyl)benzamide

4-cyano-N-(3-methylisoxazol-5-yl)benzamide

- Structure : Incorporates a methylisoxazole ring.

- Molecular Formula : C₁₂H₉N₃O₂ (MW: 227.22 g/mol) .

Biologische Aktivität

4-Cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide is a compound that has gained attention in recent pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide features a cyano group attached to an isoindolin backbone, which is known for its interaction with various biological targets. Its unique structure allows it to participate in multiple biochemical pathways.

Research indicates that compounds with similar structures often interact with various receptors and enzymes, leading to significant biological effects:

- Receptor Binding : This compound may bind to multiple receptors, influencing their functions and resulting in altered cellular responses. Indole derivatives typically show high affinity for these targets.

- Biochemical Pathways : The compound is suggested to influence pathways related to inflammation, cancer progression, and neuroprotection. Its potential role as an anti-inflammatory agent has been highlighted in several studies .

Biological Activities

The biological activities of 4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide can be summarized as follows:

Anticancer Activity

Recent studies have explored the compound's anticancer properties. It has shown selective cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HCC) and breast cancer cells. The mechanism appears to involve the modulation of cell cycle-related proteins, such as cyclin-dependent kinases (CDKs) and tumor suppressor proteins .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests its potential use in treating chronic inflammatory diseases .

Antioxidant Properties

Preliminary findings indicate that 4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide may possess antioxidant properties comparable to established antioxidants like ascorbic acid. This suggests its utility in mitigating oxidative stress-related conditions .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.